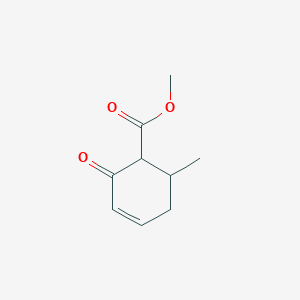
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine
Overview
Description
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, fluorine, hydrazinyl, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine.
Hydrazinylation: The introduction of the hydrazinyl group is achieved by reacting the starting material with hydrazine hydrate under reflux conditions. The reaction is typically carried out in a solvent such as ethanol or methanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups replacing chlorine or fluorine.
Scientific Research Applications
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity or disruption of molecular functions. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine: Lacks the chlorine substitution, which may influence its chemical properties and applications.
Uniqueness
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is unique due to the presence of both chlorine and fluorine substitutions on the pyrimidine ring. This combination of substituents can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1152109-90-4 |
|---|---|
Molecular Formula |
C5H6ClFN4S |
Molecular Weight |
208.65 g/mol |
IUPAC Name |
(6-chloro-5-fluoro-2-methylsulfanylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H6ClFN4S/c1-12-5-9-3(6)2(7)4(10-5)11-8/h8H2,1H3,(H,9,10,11) |
InChI Key |
SMEWGZSOMRSWLB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)F)NN |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)

![2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine](/img/structure/B8629732.png)

![4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
![Acetamide,n-[(7-methyl-1h-indol-3-yl)methyl]-](/img/structure/B8629760.png)
![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B8629763.png)
![2-(Bicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B8629783.png)



